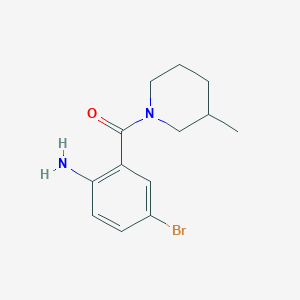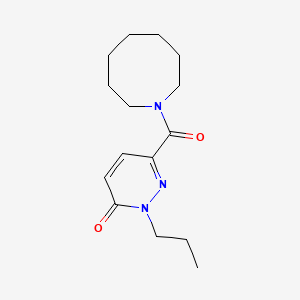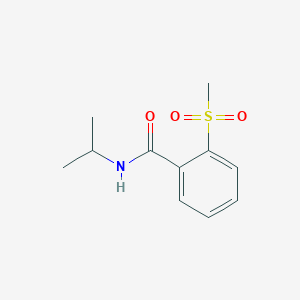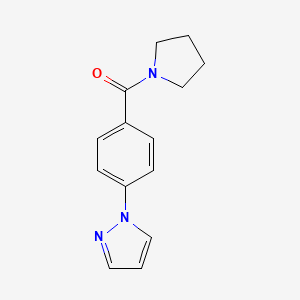
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone, also known as BRD-K65979399, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. Moreover, it has been reported to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and calcium regulation.
Biochemical and Physiological Effects:
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the activation of tumor suppressor genes, the inhibition of oncogenes, the prevention of amyloid-beta plaque formation, and the protection of dopaminergic neurons. Moreover, it has been reported to have low toxicity and good bioavailability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 in lab experiments include its potential use in the treatment of various diseases, its low toxicity, and good bioavailability. However, the limitations include its moderate yield and purity, which can affect the reproducibility of experiments.
Future Directions
For the research on (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 include the identification of its precise mechanism of action, the optimization of its synthesis method to improve yield and purity, the evaluation of its efficacy and safety in animal models, and the development of analogs with improved pharmacological properties. Moreover, its potential use in combination with other drugs for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis method of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 involves the reaction of 2-amino-5-bromoaniline and 3-methylpiperidin-4-one in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Scientific Research Applications
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Moreover, it has been demonstrated to have neuroprotective effects by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, it has been reported to have a protective effect on dopaminergic neurons, which are affected in Parkinson's disease.
properties
IUPAC Name |
(2-amino-5-bromophenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKENGSQBQVECGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)


![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)